![molecular formula C29H34N6O2 B8146261 Cbl-b-IN-1](/img/structure/B8146261.png)
Cbl-b-IN-1
Overview
Description
Cbl-b-IN-1 is a useful research compound. Its molecular formula is C29H34N6O2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cbl-b-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cbl-b-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cbl-b in T Cell Activation : Cbl-b negatively regulates phosphoinositide 3-kinase (PI3K) in T cells in a proteolysis-independent manner, influencing protein recruitment and setting the activation threshold for T lymphocytes (Fang & Liu, 2001).
Cbl-b in Alzheimer's Disease : Cerebrolysin (CBL) has shown efficacy in improving synaptic plasticity and behavioral performance in a transgenic mouse model of Alzheimer's disease by promoting neurogenesis in the hippocampal subgranular zone (Rockenstein et al., 2007).
Cbl-b in Cancer Immunotherapy : Cbl-b deficiency has been observed to enhance antitumor immunity by resisting the suppression mediated by PD-L1/PD-1, suggesting its potential as a target for cancer immunotherapy (Fujiwara et al., 2017).
Cbl-b in Prostate Cancer : Silencing the Cbl-b gene in splenic T lymphocytes has been shown to enhance the immune function of these cells and suppress tumor growth in immune competent mice with RM-1 prostate cancer cell tumors (Shi et al., 2014).
Cbl-b in Memory and Synaptic Plasticity : Cbl-b null mice demonstrated enhanced long-term memory retention and short-term synaptic plasticity in the hippocampus (Tan et al., 2006).
Cbl-b in Metabolic Disorders : Cbl-b deficiency in mice leads to glucose intolerance and peripheral insulin resistance, contributing to macrophage activation and fatty liver (Hirasaka et al., 2007).
Cbl-b Interactions and Functions : Cbl-b is a protein that interacts with various signal transduction proteins, playing a role in regulating their functions or being regulated by them (Keane et al., 1995).
Cbl-b in Human Pathologies : Dysregulation of the Cbl interactome, which includes Cbl-b, can result in various human pathologies, including immune diseases, diabetes, and cancer (Schmidt & Dikič, 2005).
properties
IUPAC Name |
4-(5-azaspiro[2.4]heptan-5-ylmethyl)-6-cyclopropyl-N-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O2/c1-34-19-30-33-26(34)14-29(17-37-18-29)22-3-2-4-23(13-22)31-27(36)25-12-20(11-24(32-25)21-5-6-21)15-35-10-9-28(16-35)7-8-28/h2-4,11-13,19,21H,5-10,14-18H2,1H3,(H,31,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMQSDNIOKDJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC(=N4)C5CC5)CN6CCC7(C6)CC7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cbl-b-IN-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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